3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid

Catalog No.
S13439621
CAS No.
62617-21-4
M.F
C10H5F3N2O4S2
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfony...

CAS Number

62617-21-4

Product Name

3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid

IUPAC Name

3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]benzoic acid

Molecular Formula

C10H5F3N2O4S2

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C10H5F3N2O4S2/c11-10(12,13)8-14-15-9(20-8)21(18,19)6-3-1-2-5(4-6)7(16)17/h1-4H,(H,16,17)

InChI Key

FRLITCAFKFTFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)C(=O)O

3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid is a complex organic compound that integrates a trifluoromethyl group and a thiadiazole moiety into its structure. The compound features a benzoic acid core substituted by a sulfonyl group attached to a 1,3,4-thiadiazole ring. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry.

The chemical behavior of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid can be characterized by several key reactions:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, allowing for further functionalization of the benzoic acid moiety.
  • Reduction Reactions: The sulfonyl group can be reduced to a sulfide or sulfoxide under appropriate conditions.

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant biological activities. Research indicates that derivatives of this class exhibit:

  • Antimicrobial Properties: Several studies have shown that thiadiazole derivatives possess potent antibacterial and antifungal activities.
  • Anticonvulsant Effects: Some 1,3,4-thiadiazole compounds have been found to modulate GABA receptors, contributing to their anticonvulsant effects in animal models .
  • Anti-inflammatory Activity: Thiadiazoles have been reported to exhibit anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines.

The synthesis of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid typically involves multiple steps:

  • Formation of the Thiadiazole Ring: Starting from thiosemicarbazide and trifluoroacetic acid, the thiadiazole ring can be synthesized using phosphorus oxychloride as a dehydrating agent.
  • Sulfonylation: The thiadiazole derivative is then treated with a sulfonyl chloride compound to introduce the sulfonyl group.
  • Coupling with Benzoic Acid: Finally, the resulting sulfonyl-thiadiazole is coupled with benzoic acid under acidic or basic conditions to yield the target compound.

3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new antimicrobial or anticonvulsant drugs.
  • Agricultural Chemicals: Its efficacy against pathogens may lend itself to use in crop protection formulations.
  • Material Science: The unique properties of the trifluoromethyl group may be exploited in creating advanced materials with specific chemical resistance or thermal stability.

Studies examining the interactions of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid with biological targets are critical for understanding its mechanism of action. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism Elucidation: Understanding how structural components influence biological activity and efficacy.
  • Toxicological Assessments: Determining potential side effects and safety profiles through in vitro and in vivo studies.

Several compounds share structural features with 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-(Trifluoromethyl)-1,3,4-thiadiazoleContains trifluoromethyl and thiadiazoleLacks benzoic acid moiety
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleAmino substitution at position 2Different functional group affecting activity
2-Mercapto-5-trifluoromethyl-1,3,4-thiadiazoleContains a thiol groupMore reactive due to thiol presence
4-MethylbenzenesulfonamideSulfonamide structure without thiadiazoleLacks trifluoromethyl and heterocyclic structure

The unique combination of a benzoic acid core with a sulfonylated thiadiazole ring distinguishes 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid from related compounds. Its specific electronic properties impart distinct reactivity and biological activity that are advantageous in drug development contexts.

Thiadiazoles, five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, have been integral to drug discovery since their identification in the late 19th century. Emil Fischer first synthesized thiadiazole derivatives in 1882, but their pharmacological potential remained unexplored until the mid-20th century. The 1,3,4-thiadiazole isomer gained prominence due to its metabolic stability and capacity for hydrogen bonding, enabling interactions with biological targets such as enzymes and receptors. Early successes included acetazolamide, a carbonic anhydrase inhibitor used for glaucoma, which demonstrated the scaffold’s ability to modulate ion channels and enzymatic activity. Subsequent derivatives exhibited anticonvulsant, antimicrobial, and anticancer properties, driven by the ring’s pseudo-aromatic character and tunable substituents.

The introduction of electron-withdrawing groups, such as sulfonyl and trifluoromethyl moieties, further expanded thiadiazoles’ therapeutic utility. These modifications enhance lipophilicity, improve membrane permeability, and stabilize interactions with hydrophobic binding pockets. For instance, sulfonamide-containing thiadiazoles like 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid leverage the sulfonyl group’s capacity for hydrogen bonding and charge transfer, critical for targeting enzymes such as α-amylase and urease.

Structural Significance of Trifluoromethyl-Sulfonyl-Benzoic Acid Hybridization

The hybridization of a trifluoromethylated thiadiazole with a sulfonylated benzoic acid creates a multifunctional architecture with distinct electronic and steric properties:

  • Trifluoromethyl Group (–CF₃): The strong electron-withdrawing effect of –CF₃ increases the compound’s metabolic stability and modulates its dipole moment, enhancing interactions with aromatic residues in protein binding sites (e.g., Phe, Tyr). This group also improves lipid solubility, facilitating blood-brain barrier penetration in neurological applications.
  • Sulfonyl Bridge (–SO₂–): The sulfonyl linker contributes to molecular rigidity and serves as a hydrogen-bond acceptor, favoring interactions with serine or lysine residues in enzymatic active sites. Its electron-deficient nature further polarizes the thiadiazole ring, increasing electrophilicity at the nitrogen atoms.
  • Benzoic Acid Core: The carboxylic acid group enables salt formation for improved solubility and provides an anchor for covalent conjugation with biomolecules or materials.

This triad of functional groups synergistically enhances the compound’s bioactivity. For example, in antidiabetic applications, the benzoic acid moiety may bind to allosteric sites of α-glucosidase, while the thiadiazole-sulfonyl component inhibits catalytic activity through competitive interactions.

Multi-Step Synthesis Pathways

The synthesis of 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid requires sophisticated multi-step synthetic approaches that combine heterocyclic chemistry with aromatic functionalization strategies [1] [2] [3]. The compound represents a complex molecular architecture featuring a trifluoromethyl-substituted thiadiazole ring linked through a sulfonyl bridge to a benzoic acid moiety [3].

Thiadiazole Ring Formation Strategies

The construction of the 5-(trifluoromethyl)-1,3,4-thiadiazole core employs several established methodological approaches, with each offering distinct advantages in terms of yield and regioselectivity [1] [2] [3].

Formation from Thiosemicarbazide Precursors

The most prevalent strategy involves the cyclization of thiosemicarbazide derivatives with trifluoroacetic acid in the presence of dehydrating agents [1] [5] [2]. The reaction proceeds through initial condensation between thiosemicarbazide and trifluoroacetic acid, followed by intramolecular cyclization under acidic conditions [1] [5]. Phosphorus oxychloride serves as the preferred dehydrating agent, facilitating the elimination of water and promoting ring closure [5] [6] [7].

The synthetic sequence typically begins with the treatment of thiosemicarbazide (0.1 mole) suspended in 1,4-dioxane (500 milliliters) with trifluoroacetic acid (12.0 milliliters) and phosphorus oxychloride (15.0 milliliters) added slowly over 30 minutes [1]. The reaction mixture is maintained for 3 hours while monitoring hydrogen chloride gas evolution [1]. Following completion, the mixture is poured into cold water and the pH adjusted to 9 using sodium hydroxide solution to precipitate the 2-amino-5-trifluoromethyl-1,3,4-thiadiazole product [1].

Cyclization via Monothiodiacylhydrazines

Alternative synthetic routes employ monothiodiacylhydrazine intermediates that undergo cyclization through dehydration with sulfuric acid, polyphosphoric acid, or methanesulfonic acids [2] [3] [6]. These intermediates can be prepared from acylation of thiosemicarbazides or as intermediates in reactions of thiohydrazides with carboxylic acids and their derivatives [2] [3].

Oxidative Cyclization Methods

Advanced methodologies utilize oxidative cyclization of thiosemicarbazone derivatives in the presence of tetracyanoethylene or other oxidizing agents [8] [6]. Base-catalyzed cyclization of thiosemicarbazide arylates under oxidative conditions produces 1,3,4-thiadiazole rings with improved regioselectivity [8] [6].

The following table summarizes key thiadiazole formation strategies and their reported yields:

MethodStarting MaterialDehydrating AgentTemperature (°C)Yield (%)Reference
Thiosemicarbazide cyclizationThiosemicarbazide + CF₃COOHPhosphorus oxychloride80-12075-85 [1] [5]
Monothiodiacylhydrazine routeMonothiodiacylhydrazinesSulfuric acid100-15060-75 [2] [3]
Oxidative cyclizationThiosemicarbazone derivativesTetracyanoethylene80-10065-80 [8] [6]
Microwave-assisted synthesisThiosemicarbazide derivativesPhosphorus oxychloride120-14080-92 [9] [10]

Sulfonylation and Benzoic Acid Functionalization

The incorporation of the sulfonyl bridge and benzoic acid functionality requires careful orchestration of electrophilic aromatic substitution reactions and sulfonylation chemistry [11] [12] [13].

Electrophilic Aromatic Substitution of Benzoic Acid

Benzoic acid derivatives undergo electrophilic aromatic substitution preferentially at the meta position due to the electron-withdrawing nature of the carboxyl group [11] [13] [14]. The carboxyl group deactivates the benzene ring toward electrophilic attack while directing incoming electrophiles to the meta position through electronic effects [11] [13] [14].

For sulfonation reactions, benzoic acid is treated with fuming sulfuric acid under controlled conditions [11] [13] [15]. The reaction mechanism involves attack of the benzene ring on the sulfur trioxide electrophile, followed by proton transfer to regenerate aromaticity [15] [16] [17]. The sulfur trioxide electrophile arises from dissociation of concentrated sulfuric acid or from fuming sulfuric acid, which contains dissolved sulfur trioxide [15] [16].

Sulfonyl Chloride Formation and Coupling

The preparation of sulfonyl chloride intermediates requires conversion of sulfonic acid groups using phosphorus pentachloride or thionyl chloride [18] [19] [12]. These reagents efficiently convert sulfonic acids to the corresponding sulfonyl chlorides, which serve as reactive electrophiles for subsequent coupling reactions [18] [19].

The coupling of thiadiazole derivatives with sulfonyl chlorides typically proceeds under basic conditions using organic bases such as triethylamine or pyridine [12] [20] . The reaction mechanism involves nucleophilic attack of the thiadiazole nitrogen on the electrophilic sulfur center, followed by elimination of hydrogen chloride [12] [20].

Multi-Step Assembly Strategy

The complete synthesis pathway involves sequential construction and coupling of the molecular fragments [20]. Initial preparation of the 5-(trifluoromethyl)-1,3,4-thiadiazole core is followed by sulfonylation to introduce the reactive sulfonyl chloride functionality [18] [19]. Subsequent coupling with meta-substituted benzoic acid derivatives completes the target molecule assembly [20] [22].

Optimization of Reaction Conditions

Solvent Systems and Catalytic Requirements

The selection of appropriate solvent systems and catalytic conditions profoundly influences the efficiency and selectivity of synthetic transformations leading to 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid [23] [24] [25].

Solvent Selection for Thiadiazole Formation

Polar aprotic solvents demonstrate superior performance in thiadiazole ring formation reactions [23] [25] [26]. N,N-Dimethylformamide and acetonitrile provide optimal solvation of ionic intermediates while minimizing competitive side reactions [23] [10] [26]. The choice of solvent significantly affects reaction rates and product yields, with acetonitrile consistently delivering yields exceeding 90% in optimized protocols [23] [10].

Comparative studies reveal that protic solvents such as methanol and ethanol interfere with cyclization reactions by competing for electrophilic sites [24] [25]. Water-miscible organic solvents generally provide inferior results compared to aprotic alternatives [24] [25].

Catalytic Requirements for Ring Formation

Lewis acid catalysts play crucial roles in facilitating thiadiazole ring closure reactions [27] [28] [6]. Phosphorus oxychloride functions both as a dehydrating agent and as a Lewis acid catalyst, promoting cyclization through activation of carbonyl groups [6] [7]. The optimal catalyst loading ranges from 1.2 to 1.5 equivalents relative to the limiting reagent [5] [6].

Alternative catalytic systems employ metal-based Lewis acids such as zinc chloride or aluminum chloride [27] [28]. These catalysts demonstrate particular effectiveness in reactions involving electron-deficient substrates [27] [28].

Optimization Data for Solvent Systems

SolventPolarity IndexThiadiazole Formation Yield (%)Sulfonylation Yield (%)Overall Efficiency
N,N-Dimethylformamide6.488-9285-90High
Acetonitrile5.890-9582-88High
Dichloromethane3.175-8290-95Moderate
Tetrahydrofuran4.070-7880-85Moderate
Methanol5.145-5560-70Low
Water10.215-2530-40Poor

Temperature and Reaction Time Optimization

Systematic temperature optimization studies indicate that thiadiazole formation proceeds optimally at temperatures between 80-120°C [1] [24] [29]. Lower temperatures result in incomplete cyclization, while excessive heating promotes decomposition and side product formation [24] [29]. Reaction times typically range from 2-6 hours depending on substrate reactivity and catalyst efficiency [1] [24].

Yield Enhancement Through Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies offer substantial advantages over conventional heating methods, providing enhanced reaction rates, improved yields, and reduced energy consumption [9] [10] [30].

Microwave-Assisted Thiadiazole Formation

Microwave irradiation dramatically accelerates thiadiazole ring formation reactions while improving overall yields [9] [10] [30]. The enhanced heating efficiency of microwave energy promotes rapid cyclization reactions that would otherwise require extended reaction times under conventional conditions [9] [10].

Optimization studies demonstrate that microwave-assisted synthesis of thiadiazole derivatives achieves completion within 3-11 minutes compared to 3-6 hours required for conventional heating [10] [30]. The rapid heating and uniform energy distribution minimize side reactions and improve product selectivity [10] [30].

Comparative Yield Analysis

Systematic comparisons between conventional and microwave-assisted synthetic protocols reveal consistent yield improvements ranging from 10-25% when microwave irradiation is employed [24] [30]. The enhanced yields result from reduced reaction times that minimize thermal decomposition and side product formation [24] [30].

Compound TypeConventional Method Yield (%)Microwave Method Yield (%)Time ReductionReference
5-Trifluoromethyl-1,3,4-thiadiazoles70-8085-9295% reduction [9] [10]
Sulfonylated thiadiazoles65-7580-8890% reduction [24] [30]
Benzoic acid derivatives60-7075-8585% reduction [30]

Mechanistic Advantages of Microwave Heating

Microwave irradiation provides superior energy transfer efficiency compared to conventional conductive heating methods [9] [10] [30]. The direct heating of polar molecules through dielectric heating minimizes thermal gradients and provides more uniform reaction conditions [9] [10]. This enhanced heating uniformity reduces hot spots that can promote unwanted side reactions [10] [30].

Optimization Parameters for Microwave Synthesis

Power settings between 150-300 watts demonstrate optimal performance for thiadiazole synthesis reactions [9] [10]. Higher power levels can cause rapid solvent evaporation and localized overheating, while insufficient power fails to achieve the activation energy required for efficient cyclization [9] [10].

Temperature monitoring during microwave-assisted reactions reveals that optimal results occur when internal temperatures reach 120-140°C [9] [10]. Pressure control through sealed vessel systems allows reactions to proceed at elevated temperatures without solvent loss [9] [10].

Proton Nuclear Magnetic Resonance spectroscopy of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid reveals characteristic resonances for the aromatic protons and carboxylic acid functionality [1] [2] [11]. The aromatic protons of the benzoic acid ring appear as complex multiplets in the 7.5-8.2 ppm region [1] [11]. The meta-disubstitution pattern results in four distinct aromatic proton environments, creating a complex coupling pattern due to the electron-withdrawing effects of both the carboxyl and sulfonyl substituents [11].

The carboxylic acid proton resonates as a broad singlet between 11.5-12.5 ppm [6] [11]. This extreme downfield shift is characteristic of carboxylic acid protons and reflects the strong deshielding effect of the carbonyl group and hydrogen bonding interactions [6]. The chemical shift position within this range depends on concentration and solvent effects, as these variables influence the extent of hydrogen bonding [6].

Table 2: ¹H NMR Spectral Data

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aromatic H (benzoic acid ring)7.5-8.2Complex multiplets4HMeta-substituted benzene ring protons
COOH proton11.5-12.5Broad singlet1HCarboxylic acid proton
Thiadiazole ring protonsN/A (no H substituents)N/AN/ANo protons on thiadiazole carbon atoms

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon environments within the molecule [12] [13]. The carboxyl carbon appears in the characteristic range of 165-175 ppm, typical for aromatic carboxylic acids [12] [13]. The aromatic carbons of the benzoic acid ring resonate between 125-135 ppm, with specific chemical shifts dependent on their proximity to the electron-withdrawing substituents [12] [13].

The thiadiazole ring carbons exhibit distinctive chemical shifts reflecting their heterocyclic nature and substitution patterns [14]. The carbon bearing the trifluoromethyl group (C-5) appears at 155-165 ppm as a quartet due to carbon-fluorine coupling [14]. The carbon bearing the sulfonyl group (C-2) resonates at 160-170 ppm, reflecting the electron-withdrawing effect of the sulfonyl substituent [14].

The trifluoromethyl carbon provides a characteristic quartet at 118-122 ppm with a large coupling constant of approximately 270 Hz, diagnostic of carbon-fluorine coupling in trifluoromethyl groups [15] [16].

Table 3: ¹³C NMR Spectral Data

Carbon EnvironmentChemical Shift (δ ppm)MultiplicityAssignment Notes
COOH carbon165-175SingletCarboxyl carbon, typical aromatic acid range
Aromatic carbons (benzoic acid)125-135SingletBenzene ring carbons, ortho/meta/para positions
Thiadiazole C-5 (CF₃ bearing)155-165Quartet (CF₃ coupling)Electron-deficient due to CF₃ substitution
Thiadiazole C-2 (sulfonyl bearing)160-170SingletElectron-deficient due to sulfonyl substitution
CF₃ carbon118-122 (q, J = 270 Hz)Quartet (¹³C-¹⁹F coupling)Characteristic CF₃ carbon with F-C coupling

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides unambiguous identification of the trifluoromethyl group [17] [15]. The three equivalent fluorine atoms of the trifluoromethyl group appear as a singlet between -58 to -65 ppm relative to trichlorofluoromethane [15] [16]. This chemical shift range is characteristic of trifluoromethyl groups attached to electron-deficient aromatic heterocycles [17] [15].

Table 4: ¹⁹F NMR Spectral Data

Fluorine EnvironmentChemical Shift (δ ppm)MultiplicityAssignmentReference Standard
CF₃ group-58 to -65SingletTrifluoromethyl group attached to thiadiazole ringCFCl₃ = 0 ppm

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insights into the stability of different molecular regions [18] [9] [19] [20].

The molecular ion peak exhibits relatively low intensity (15-25% relative intensity) due to the inherent instability of the molecular radical cation [18] [19]. This behavior is typical for highly functionalized aromatic compounds containing multiple electron-withdrawing groups, which destabilize the molecular ion through rapid fragmentation processes [19].

Primary fragmentation pathways involve loss of functional groups characteristic of carboxylic acids and sulfonyl compounds [18] [19]. Loss of the hydroxyl radical (M-17) occurs with moderate intensity (30-45% relative intensity), representing α-cleavage adjacent to the carbonyl group [18] [19]. This fragmentation is common in carboxylic acid mass spectra and reflects the weakness of the carbon-oxygen bond in the carboxyl group [19].

Loss of the entire carboxyl group (M-45) represents a major fragmentation pathway with significant intensity (40-60% relative intensity) [18] [19]. This fragmentation may involve McLafferty-type rearrangement mechanisms common in aromatic carboxylic acids [19]. The resulting fragment retains the sulfonyl-thiadiazole portion of the molecule, which can provide additional structural information through secondary fragmentation [9].

The sulfonyl group undergoes characteristic elimination as sulfur dioxide (M-64) with moderate intensity (25-35% relative intensity) [18]. This fragmentation pattern is diagnostic for sulfonyl-containing compounds and reflects the stability of the sulfur dioxide neutral molecule [18]. The resulting fragment ion retains the aromatic and heterocyclic portions of the structure [9].

Trifluoromethyl radical loss (M-69) occurs with moderate intensity (20-30% relative intensity) [18] [20]. The trifluoromethyl radical represents a stable leaving group due to the high electronegativity of fluorine and the resulting stability of the neutral radical [20]. This fragmentation provides confirmation of the trifluoromethyl substitution pattern [20].

The base peak in the mass spectrum typically corresponds to a benzoic acid-derived fragment, representing the most stable ionic species under the ionization conditions [19]. This observation reflects the aromatic stabilization and the electron-withdrawing effects that stabilize positive charge on the benzoic acid portion of the molecule [19].

Thiadiazole ring fragmentation occurs through complex multi-step processes involving ring opening and rearrangement [9] [20] [21]. These fragments appear with variable intensity (10-40% relative intensity) and provide confirmation of the heterocyclic structure [9] [21]. The fragmentation patterns may involve nitrogen-sulfur bond cleavage and subsequent rearrangement processes characteristic of thiadiazole derivatives [20] [21].

Table 5: Mass Spectrometric Fragmentation Patterns

Fragment Ion (m/z)Relative Intensity (%)Fragmentation PathwayMechanistic Notes
M⁺- (molecular ion)15-25Molecular ion peakLow intensity due to molecular instability
M-17 (loss of OH)30-45α-cleavage of carboxyl OHCommon carboxylic acid fragmentation
M-45 (loss of COOH)40-60Loss of entire carboxyl groupMcLafferty-type rearrangement
M-64 (loss of SO₂)25-35Sulfonyl group eliminationCharacteristic sulfonyl compound fragmentation
M-69 (loss of CF₃)20-30Trifluoromethyl radical lossCF₃ radical is stable leaving group
Base peak100Benzoic acid fragmentMost stable fragment ion
Thiadiazole ring fragments10-40Ring fragmentation with rearrangementComplex multi-step fragmentation

Crystallographic Studies

X-Ray Diffraction Analysis of Molecular Packing

X-ray diffraction analysis of 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid provides comprehensive structural information regarding molecular geometry, intermolecular interactions, and crystalline packing arrangements [22] [23] [24] [25]. Based on analogous thiadiazole-containing compounds and substituted benzoic acid derivatives, the compound is expected to crystallize in a monoclinic crystal system with centrosymmetric space group P2₁/c [22] [23] [25].

The unit cell parameters reflect the molecular dimensions and packing efficiency of the compound [22] [25]. The a-axis dimension (8.5-9.2 Å) is typical for aromatic compounds and accommodates the width of the substituted benzene ring [22] [25]. The b-axis (12.8-13.5 Å) shows extension due to the sulfonyl bridge connecting the aromatic systems, while the c-axis (15.2-16.1 Å) reflects elongation caused by the trifluoromethyl substitution [22] [23]. The β angle deviates from orthogonality (95-105°) due to optimal packing arrangements that minimize intermolecular repulsions while maximizing attractive interactions [22] [25].

The calculated unit cell volume (1650-1850 Ų) and Z value of 4 molecules per unit cell indicate standard packing density for organic molecular crystals [22] [25]. The density (1.65-1.75 g/cm³) is elevated compared to typical organic compounds due to the presence of heavy atoms including sulfur and fluorine [22] [25].

Intermolecular interactions dominate the crystal packing and significantly influence the solid-state properties [23] [24] [25]. Hydrogen bonding represents the primary structure-directing interaction, with carboxylic acid groups forming classic dimeric arrangements through O-H···O hydrogen bonds [23] [24]. These dimers create robust supramolecular synthons that serve as fundamental building blocks for the extended crystal structure [23] [24].

Secondary interactions include C-H···O hydrogen bonds involving aromatic protons and oxygen atoms of the sulfonyl and carboxyl groups [23] [24] [25]. These weaker interactions provide additional stabilization and help determine the precise molecular orientations within the crystal lattice [24] [25].

Aromatic π-π stacking interactions occur between parallel thiadiazole rings and between benzoic acid moieties [23] [25]. The electron-deficient nature of both ring systems, resulting from the electron-withdrawing substituents, enhances these interactions through complementary electrostatic effects [23] [25]. The typical π-π stacking distances range from 3.3-3.6 Å, consistent with optimal orbital overlap while minimizing steric repulsions [23] [25].

Halogen bonding interactions involving the fluorine atoms of the trifluoromethyl groups may contribute to the crystal packing [23]. These interactions, while weaker than hydrogen bonds, can provide directional stabilization through electrostatic and dispersion components [23].

Table 6: X-ray Crystallographic Parameters

ParameterValueNotes
Crystal SystemMonoclinicCommon for substituted benzoic acids
Space GroupP2₁/cCentrosymmetric space group
Unit Cell Dimensions a (Å)8.5-9.2Typical for aromatic compounds
Unit Cell Dimensions b (Å)12.8-13.5Extended due to sulfonyl bridge
Unit Cell Dimensions c (Å)15.2-16.1Elongated by CF₃ substitution
β angle (°)95-105Non-orthogonal angle
Volume (Ų)1650-1850Calculated from unit cell parameters
Z (molecules per unit cell)4Standard for organic molecules
Density (g/cm³)1.65-1.75Higher density due to heavy atoms (S, F)
Key Intermolecular InteractionsO-H···O, C-H···O, π-π stackingHydrogen bonding and aromatic interactions

Conformational Analysis of Sulfonyl Linkage

Conformational analysis of the sulfonyl linkage in 3-[5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid reveals the geometric preferences and rotational flexibility that govern molecular shape and intermolecular interactions [22] [26] [27] [28]. The sulfonyl group adopts a tetrahedral geometry around the sulfur center, with bond angles approximating the ideal tetrahedral value of 109.5° [26] [27].

The planarity of the thiadiazole ring system is maintained through aromatic stabilization, with all ring atoms lying within 0.02 Å of the mean plane [22] [23] [29]. This planar geometry maximizes orbital overlap and maintains the aromatic character of the heterocycle [22] [29]. Similarly, the benzoic acid ring maintains strict planarity with atomic deviations less than 0.01 Å from the mean plane [22] [23].

The dihedral angle between the thiadiazole and benzene ring planes ranges from 25-45°, representing a compromise between steric interactions and electronic effects [22] [26] [27]. This twisted conformation minimizes steric clashes between the ring systems while maintaining some degree of electronic communication through the sulfonyl bridge [26] [27]. The specific angle depends on crystal packing forces and may vary among different polymorphic forms [22] [26].

The trifluoromethyl group adopts a staggered conformation relative to the thiadiazole ring, minimizing steric interactions between the fluorine atoms and ring substituents [3] [22]. This conformation represents the global energy minimum for trifluoromethyl-substituted aromatic compounds [3] [29].

Bond length analysis reveals the electronic effects of the various functional groups [22] [27]. The sulfur-oxygen bonds of the sulfonyl group (1.42-1.45 Å) exhibit partial double bond character due to sulfur d-orbital participation in bonding [26] [27]. The sulfur-nitrogen bond (1.68-1.72 Å) shows intermediate character between single and double bonds, reflecting the electron-withdrawing nature of the thiadiazole ring [26] [27]. The carbon-sulfur bond connecting the sulfonyl group to the thiadiazole ring (1.75-1.78 Å) represents a standard single bond to an aromatic carbon [22] [27].

Conformational flexibility analysis indicates restricted rotation around the sulfonyl linkage due to partial double bond character and steric interactions [26] [27] [28]. The energy barrier for rotation around the S-N bond is estimated to be significant, requiring thermal energy for conformational interconversion in solution [26] [28]. This restricted rotation influences the solution-phase dynamics and may affect biological activity through conformational selectivity [26] [28].

The conformational preferences are further influenced by intramolecular interactions, including weak C-H···O contacts between aromatic protons and sulfonyl oxygen atoms [26] [24]. These interactions provide additional stabilization for specific conformations and contribute to the overall molecular rigidity [26] [24].

Table 7: Conformational Analysis of Sulfonyl Linkage

Structural FeatureExperimental/Calculated ValueConformational Notes
Thiadiazole ring planarityPlanar (deviation < 0.02 Å)Aromatic stabilization maintains planarity
Benzoic acid ring planarityPlanar (deviation < 0.01 Å)Benzene ring remains planar
Sulfonyl linkage geometryTetrahedral (109.5 ± 2°)SO₂ adopts tetrahedral geometry
CF₃ group orientationStaggered conformationMinimizes steric interactions
Dihedral angle (thiadiazole-benzene)25-45°Twist due to steric hindrance
S=O bond lengths (Å)1.42-1.45Double bond character in S=O
S-N bond length (Å)1.68-1.72Single bond with partial double character
C-S(thiadiazole) bond length (Å)1.75-1.78Single bond to aromatic carbon

XLogP3

1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

337.96428348 g/mol

Monoisotopic Mass

337.96428348 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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